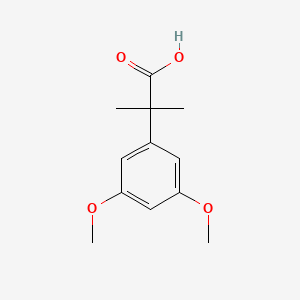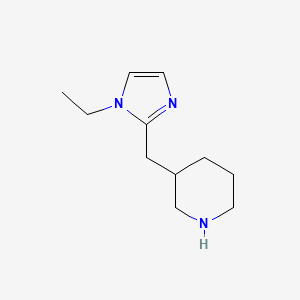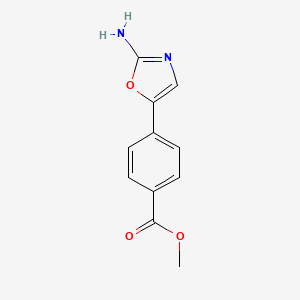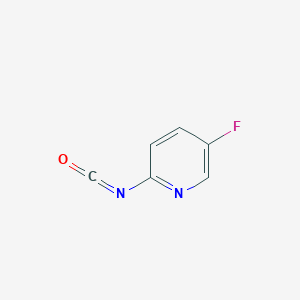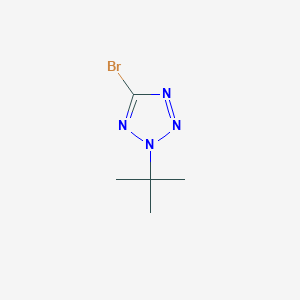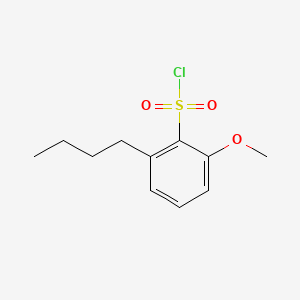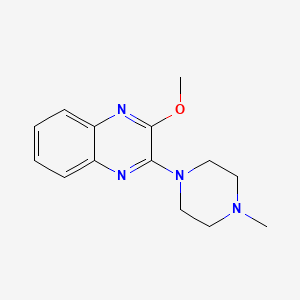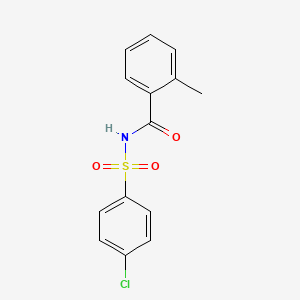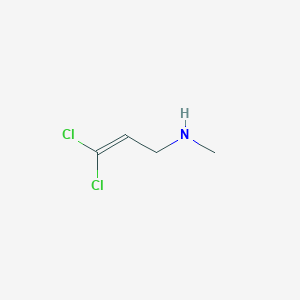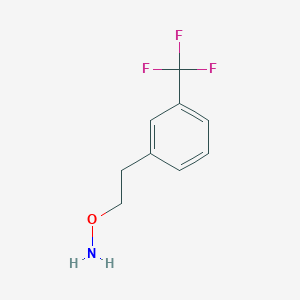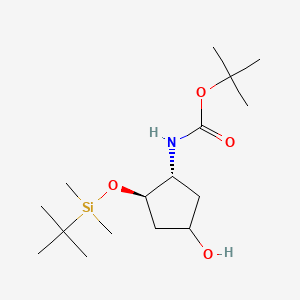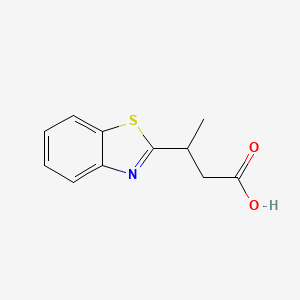
3-(1,3-Benzothiazol-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]thiazol-2-yl)butanoic acid is a heterocyclic compound that contains a benzothiazole moiety fused with a butanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)butanoic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable butanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these processes .
化学反応の分析
Types of Reactions
3-(Benzo[d]thiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole compounds .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
作用機序
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are crucial for cell division and DNA replication. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-carboxylic acid: Another derivative with potential medicinal applications
Uniqueness
3-(Benzo[d]thiazol-2-yl)butanoic acid stands out due to its unique combination of the benzothiazole ring and butanoic acid chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7(6-10(13)14)11-12-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,14) |
InChIキー |
MTDQYRDUELTPBX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


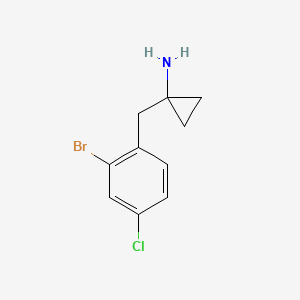
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)
